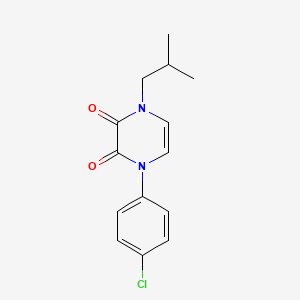

1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione, commonly known as Clonazepam, is a benzodiazepine drug that is widely used for the treatment of anxiety disorders, panic attacks, and seizures. It is a potent anticonvulsant and muscle relaxant, and it works by enhancing the activity of the neurotransmitter GABA in the brain.

Scientific Research Applications

- Pyrazole derivatives have demonstrated potent antidiabetic effects. In this context, the synthesized compound 1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione was evaluated for its α-glucosidase inhibition activity. Notably, compounds 4g, 4h, and 4n exhibited significant α-glucosidase inhibition with IC50 values of 20.12 µM, 21.55 µM, and 24.92 µM, respectively .

- Interestingly, compounds 4c and 4o exhibited potent anticancer activity against human breast cancer (MCF-7) cells, with IC50 values of 2.66 µM and 2.11 µM, respectively .

- The compound was evaluated for its antioxidant activity. Notably, compounds 4e and 4h demonstrated potent antioxidant effects, with IC50 values of 4.25 µM and 5.40 µM, respectively .

- The structure of compound 1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione was solved unambiguously by single-crystal X-ray diffraction (SXRD), confirming its structure .

- To assess safety, the most active compounds (4c, 4d, 4e, 4g, 4h, 4n, and 4o) were tested against non-cancer HEK293 cells (human embryonic kidney 293). These compounds exhibited lower toxicity, indicating their potential safety .

- The compound’s structure suggests it could serve as a lead compound for designing novel anti-tumor agents. Further exploration may reveal additional applications in this context .

Antidiabetic Activity

Anticancer Properties

Antioxidant Potential

Structural Characterization

Safety Profile

Potential as Anti-Tumor Agents

properties

IUPAC Name |

1-(4-chlorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-5-3-11(15)4-6-12/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIXCBBSCZEFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)

![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)

![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)

![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)